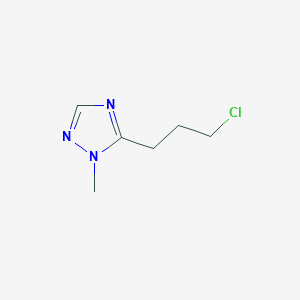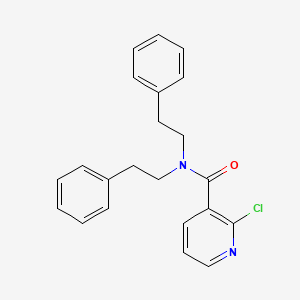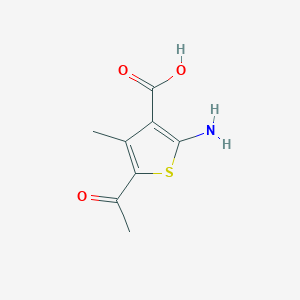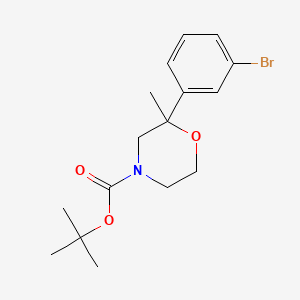
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-chloro-3-(trifluoromethyl)nitrobenzene with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine can be compared with similar compounds such as:
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazine
- 4-(Trifluoromethyl)phenylhydrazine These compounds share structural similarities but differ in the position of the chloro and trifluoromethyl groups, which can influence their chemical reactivity and biological activities. The unique combination of substituents in this compound makes it distinct in terms of its chemical behavior and potential applications.
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(7(9,10)11)2-1-3-5(6)13-12/h1-3,13H,12H2 |
InChI Key |
SDIJOJMWAWVOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NN)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)


![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)

![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)


